molecular formula C10H13NO3S B13648832 Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate

Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate

Cat. No.: B13648832
M. Wt: 227.28 g/mol
InChI Key: ZAEBYCUSZKTEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction results in the formation of an ester compound during the early stage of synthesis . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, including enzyme inhibition and receptor binding . These interactions can modulate cellular processes and lead to the observed biological effects.

Comparison with Similar Compounds

Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate can be compared with other thiazole derivatives, such as:

These compounds share the thiazole ring structure but differ in their substituents and specific biological activities

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

ethyl 3-(2,5-dimethyl-1,3-thiazol-4-yl)-3-oxopropanoate

InChI

InChI=1S/C10H13NO3S/c1-4-14-9(13)5-8(12)10-6(2)15-7(3)11-10/h4-5H2,1-3H3

InChI Key

ZAEBYCUSZKTEBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(SC(=N1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.